2-(2-Iodophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(2-Iodophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features an imidazole ring substituted with an iodophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by iodination and formylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom
Major Products Formed
Oxidation: 2-(2-Iodophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2-Iodophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Iodophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance its binding affinity and specificity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: An aromatic compound with similar iodine substitution but lacks the imidazole ring and aldehyde group.
2-(2-Iodophenyl)-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
2-Iodophenyl isothiocyanate: Features an isothiocyanate group instead of an aldehyde group
Uniqueness
2-(2-Iodophenyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its iodophenyl group, imidazole ring, and aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H7IN2O |
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Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-(2-iodophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7IN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-6H,(H,12,13) |
InChI Key |
IINYVXJCRIMUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(N2)C=O)I |
Origin of Product |
United States |
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